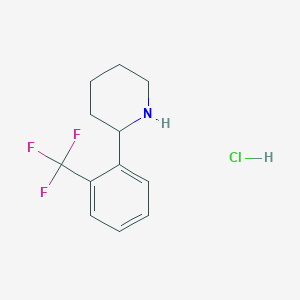

2-(2-(Trifluoromethyl)phenyl)piperidine hcl

Description

Properties

IUPAC Name |

2-[2-(trifluoromethyl)phenyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N.ClH/c13-12(14,15)10-6-2-1-5-9(10)11-7-3-4-8-16-11;/h1-2,5-6,11,16H,3-4,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVVWIDMOJBRLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=CC=C2C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 2-(2-(trifluoromethyl)phenyl)piperidine hcl

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-(trifluoromethyl)phenyl)piperidine HCl

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-(2-(trifluoromethyl)phenyl)piperidine hydrochloride (HCl). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind the characterization of this molecule. The insights provided herein are critical for advancing research and development activities, from early-stage discovery to formulation and preclinical assessment.

Introduction and Molecular Overview

This compound is a piperidine derivative featuring a trifluoromethyl-substituted phenyl group at the 2-position. The hydrochloride salt form enhances its aqueous solubility and stability, making it more amenable for pharmaceutical development. The trifluoromethyl group significantly influences the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making a thorough understanding of its physicochemical profile imperative.[1][2]

Chemical Structure:

-

IUPAC Name: 2-[2-(trifluoromethyl)phenyl]piperidine hydrochloride

-

Molecular Formula: C₁₂H₁₅ClF₃N[2]

Below is a table summarizing the key identifiers for this compound.

| Property | Value | Source(s) |

| IUPAC Name | 2-[2-(trifluoromethyl)phenyl]piperidine hydrochloride | N/A |

| CAS Number | 1187173-27-8 | [1][2][3] |

| Molecular Formula | C₁₂H₁₅ClF₃N | [2] |

| Molecular Weight | 265.70 g/mol | [1][2] |

| Purity | Typically ≥98% (as per commercial suppliers) | [1] |

Solid-State Properties

The solid-state characteristics of an active pharmaceutical ingredient (API) are fundamental to its handling, formulation, and bioavailability.

Melting Point

The melting point is a critical indicator of purity and is essential for many aspects of drug development, including formulation design and quality control. For amine hydrochloride salts, the melting point can also be an indicator of dissociation or decomposition.[4]

Experimental Protocol: Capillary Melting Point Determination

This method provides a sharp melting range for a pure crystalline solid.[5]

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

A rapid heating run is performed to determine an approximate melting range.

-

A second, slower determination is conducted with a heating rate of 1-2 °C per minute, starting from about 20 °C below the approximate melting point.

-

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Causality Behind Experimental Choices:

-

A slow heating rate is crucial for ensuring thermal equilibrium between the sample and the heating block, providing an accurate melting range.

-

Using a dry sample is essential as moisture can depress the melting point and broaden the range.

While no specific melting point is consistently reported for this compound, a related compound, 2-(Trifluoromethyl)piperidine hydrochloride, has a reported melting point of 220 °C with decomposition. This suggests that the target compound may also have a relatively high melting point and could decompose upon melting.

X-ray Powder Diffraction (XRPD)

XRPD is a powerful technique for characterizing the crystalline form of a substance. It can distinguish between different polymorphs, which may have different solubilities and stabilities.

Experimental Protocol: XRPD Analysis

-

Sample Preparation: A thin layer of the powdered sample is placed on a sample holder.

-

Instrumentation: A powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation) is typically used.

-

Data Collection: The sample is scanned over a range of 2θ angles (e.g., 2° to 40°) at a specific scan rate.

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is unique to the crystalline form of the compound.

Although no XRPD data for the title compound is publicly available, studies on related piperidine derivatives demonstrate the utility of X-ray crystallography in determining their solid-state structures and conformations.[6][7][8][9][10]

Solution Properties

The behavior of a drug candidate in solution is paramount to its absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility

Solubility is a key determinant of oral bioavailability. The Biopharmaceutics Classification System (BCS) uses aqueous solubility to classify drugs.[11][12]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining thermodynamic solubility.[13]

-

Medium Preparation: Prepare buffers at pH 1.2, 4.5, and 6.8 to mimic physiological conditions.[11]

-

Sample Preparation: Add an excess amount of this compound to each buffer in separate vials.

-

Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Sample Processing: The resulting saturated solutions are filtered (e.g., using a 0.45 µm filter) to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[13][14]

Causality Behind Experimental Choices:

-

Using multiple pH values is essential for ionizable compounds as their solubility can be pH-dependent.[11][12]

-

Ensuring an excess of solid is present is necessary to confirm that the solution is saturated at equilibrium.[13]

-

HPLC is often preferred for quantification due to its specificity and ability to detect impurities or degradation products.[13]

pKa Determination

The pKa is the pH at which a compound is 50% ionized. For a basic compound like a piperidine derivative, the pKa of its conjugate acid is a critical parameter influencing its solubility, absorption, and interaction with biological targets.

Experimental Protocol: Potentiometric Titration

This is a common and reliable method for pKa determination.[15][16][17]

-

Sample Preparation: A known concentration of this compound is dissolved in deionized water. The ionic strength of the solution is typically adjusted with a salt like KCl.[16]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is monitored with a calibrated pH meter.[15][16]

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pH at the half-equivalence point corresponds to the pKa.

Causality Behind Experimental Choices:

-

Potentiometric titration directly measures the change in pH as the acidic and basic forms of the analyte interconvert, providing a direct measurement of the pKa.

-

Maintaining a constant ionic strength minimizes the effect of activity coefficients on the measurement.[16]

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for confirming the structure and identity of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

Expected Spectral Features:

-

¹H NMR: Signals corresponding to the protons on the piperidine ring and the aromatic ring would be observed. The chemical shifts and coupling patterns would be influenced by the trifluoromethyl group and the substitution pattern.

-

¹³C NMR: Resonances for all unique carbon atoms in the molecule would be present. The carbon of the CF₃ group would show a characteristic quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A singlet would be expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Spectral Features:

-

N-H Stretch: A broad band in the region of 2400-2800 cm⁻¹ is characteristic of the N⁺-H stretch in an amine hydrochloride salt.

-

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.

-

C-F Stretches: Strong absorption bands in the region of 1000-1350 cm⁻¹ are characteristic of the C-F bonds of the trifluoromethyl group.

-

Aromatic C=C Bending: Bands in the 1450-1600 cm⁻¹ region would indicate the presence of the phenyl ring.

Spectra of piperidine hydrochloride and other related compounds can provide a basis for comparison.[24][25][26][27]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Fragmentation Pattern:

Under electrospray ionization (ESI) in positive mode, the molecular ion corresponding to the free base [M+H]⁺ would be expected. Fragmentation may involve the loss of the trifluoromethyl group or cleavage of the piperidine ring. Gas chromatography-mass spectrometry (GC-MS) could also be employed, potentially after derivatization.[28][29][30]

Conclusion

This technical guide has outlined the key physicochemical properties of this compound and provided detailed, field-proven methodologies for their determination. A thorough characterization of these properties is fundamental for any research or development program involving this compound. The provided protocols and the rationale behind them are designed to ensure scientific integrity and generate trustworthy, reproducible data. While specific experimental data for the title compound is limited in the public domain, the principles and techniques described herein provide a robust framework for its comprehensive physicochemical profiling.

References

-

Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-9. [Link]

-

Sampath, N. (2017). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of the Indian Chemical Society, 58(4), 804-808. [Link]

-

Zafar, S., et al. (n.d.). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Academia.edu. [Link]

-

Saify, Z. S., et al. (2015). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. ResearchGate. [Link]

-

Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. [Link]

-

Choudhary, A. (2011). Determination of Solubility in Pharmaceuticals. Pharmaguideline. [Link]

-

Zafar, S., et al. (2014). Report: Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5°C). ResearchGate. [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

-

World Health Organization. (n.d.). Annex 4. WHO. [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. [Link]

-

Tsinman, K., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 561-567. [Link]

-

Cobb, A. J. A., et al. (2014). X-ray crystal structure of the minor anti-piperidine product 14d. ResearchGate. [Link]

-

El-Faham, A., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI. [Link]

-

Sophia. (2025). What is the melting point of the products of hydroxylamine and HCl? ORCHID CHEMICAL SUPPLIES LTD. Blog. [Link]

-

SpectraBase. (n.d.). Piperidine hydrochloride - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

Ahmad, I., et al. (2022). Synthetic route for the synthesis of trifluoromethyl containing piperidines. ResearchGate. [Link]

-

Vasin, V. A., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. PubMed Central. [Link]

-

Pharmaffiliates. (n.d.). 2-[2-(Trifluoromethyl)phenyl]piperidine Hydrochloride. Pharmaffiliates. [Link]

-

Staack, R. F., Fritschi, G., & Maurer, H. H. (2003). New Designer Drug 1-(3-trifluoromethylphenyl) Piperazine (TFMPP): Gas chromatography/mass Spectrometry and Liquid chromatography/mass Spectrometry Studies on Its Phase I and II Metabolism and on Its Toxicological Detection in Rat Urine. Journal of Mass Spectrometry, 38(9), 971-81. [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)piperidine hydrochloride. PubChem. [Link]

-

NIST. (n.d.). Piperazine, 1-[3-(trifluoromethyl)phenyl]-. NIST WebBook. [Link]

-

NIST. (n.d.). Piperidine hydrochloride. NIST WebBook. [Link]

-

Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]

-

Khalili, F., Henni, A., & East, A. L. (2009). Table 2 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. [https://www.semanticscholar.org/paper/Table-2-from-pKa-Values-of-Some-Piperazines-at-(-K-Khalili-Henni/480e6c5354970428d097940e53a5c681283286b7]([Link]

-

University of Calgary. (n.d.). Melting point determination. University of Calgary. [Link]

-

SSERC. (n.d.). Melting point determination. SSERC. [Link]

-

Staack, R. F., Fritschi, G., & Maurer, H. H. (2003). New designer drug 1‐(3‐trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine. Sci-Hub. [Link]

-

He, R., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11411–11418. [Link]

-

NIST. (n.d.). Piperidine. NIST WebBook. [Link]

-

Al-Hasani, E. (2018). Properties of Amines and their Hydrochloride Salt. ResearchGate. [Link]

-

SpectraBase. (n.d.). Piperidin-1-yl-(4-trifluoromethyl-phenyl)-methanone - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric dimethylpiperidines. RSC Medicinal Chemistry. [Link]

-

Gillaizeau, I., et al. (2018). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. MDPI. [Link]

-

Kamin, B., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | 1187173-27-8 [sigmaaldrich.com]

- 4. theses.gla.ac.uk [theses.gla.ac.uk]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath - Journal of Structural Chemistry [bakhtiniada.ru]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties | MDPI [mdpi.com]

- 10. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. who.int [who.int]

- 12. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 15. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. applications.emro.who.int [applications.emro.who.int]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 20. 2-(fluoromethyl)piperidine hydrochloride(886216-73-5) 1H NMR spectrum [chemicalbook.com]

- 21. dev.spectrabase.com [dev.spectrabase.com]

- 22. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 23. mdpi.com [mdpi.com]

- 24. spectrabase.com [spectrabase.com]

- 25. Piperidine hydrochloride(6091-44-7) IR Spectrum [m.chemicalbook.com]

- 26. Piperidine hydrochloride [webbook.nist.gov]

- 27. Piperidine [webbook.nist.gov]

- 28. Piperidine, hydrochloride (1:1) | C5H12ClN | CID 2723721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. Piperazine, 1-[3-(trifluoromethyl)phenyl]- [webbook.nist.gov]

- 30. Sci-Hub. New designer drug 1‐(3‐trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine / Journal of Mass Spectrometry, 2003 [sci-hub.st]

2-(2-(trifluoromethyl)phenyl)piperidine hcl CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(2-(trifluoromethyl)phenyl)piperidine hydrochloride, a fluorinated piperidine derivative of significant interest in medicinal chemistry and drug discovery. This document delves into its fundamental properties, synthesis, analytical characterization, and potential pharmacological applications, offering a valuable resource for researchers in the field.

Core Compound Identification and Properties

2-(2-(Trifluoromethyl)phenyl)piperidine HCl is a synthetic organic compound featuring a piperidine ring linked to a trifluoromethyl-substituted phenyl group. The hydrochloride salt form enhances its solubility in aqueous media, a crucial property for biological testing and formulation development.

| Property | Value | Source(s) |

| CAS Number | 1187173-27-8 | [1] |

| Molecular Formula | C₁₂H₁₅ClF₃N | [2] |

| Molecular Weight | 265.70 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥98% | [1][3] |

Rationale for the Trifluoromethyl Group: The incorporation of a trifluoromethyl (-CF₃) group is a common strategy in medicinal chemistry. This highly electronegative group can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity, and modulate receptor binding affinity and selectivity.

Synthesis and Purification

The synthesis of 2-(2-(trifluoromethyl)phenyl)piperidine and its subsequent conversion to the hydrochloride salt can be achieved through various synthetic routes. A common approach involves the construction of the piperidine ring or the coupling of pre-existing phenyl and piperidine moieties.

Illustrative Synthetic Workflow

A plausible synthetic route can be conceptualized as a multi-step process, beginning with commercially available starting materials. The following diagram illustrates a general workflow.

Sources

An In-depth Technical Guide to the Mechanism of Action of Trifluoromethylphenylpiperidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trifluoromethylphenylpiperidine (TFMPP) and its analogs represent a class of phenylpiperazine compounds that primarily exert their effects through the serotonergic system.[1][2] This guide provides a detailed examination of the molecular mechanisms underpinning the action of these compounds. The core of TFMPP's activity lies in its function as a non-selective serotonin receptor agonist, with a notable affinity for 5-HT1B and 5-HT2C receptors.[1][3][4] It also acts as a serotonin releasing agent.[1][5] This dual action results in a complex pharmacological profile, characterized by psychotropic, anxiogenic, and anorectic effects.[1][2] Understanding this multifaceted mechanism is crucial for the rational design of novel therapeutics targeting the serotonin system and for comprehending the pharmacology of related recreational substances. This document will detail the receptor binding profiles, downstream signaling cascades, and the established experimental protocols required to fully characterize these interactions.

Introduction: The Significance of the Trifluoromethylphenylpiperidine Scaffold

The piperidine and piperazine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs. The addition of a trifluoromethylphenyl group significantly modifies the pharmacokinetic and pharmacodynamic properties of the parent piperazine molecule. The trifluoromethyl (CF3) group is a powerful bioisostere for a methyl group but possesses distinct electronic properties; it is strongly electron-withdrawing and highly lipophilic. These characteristics enhance metabolic stability and can drastically alter receptor binding affinity and functional activity. TFMPP emerged not as a therapeutic agent, but as a research chemical and a substance of abuse, often in combination with benzylpiperazine (BZP), to mimic the effects of MDMA.[1][5] Its study, therefore, provides valuable insights into the structure-activity relationships of serotonergic ligands and the molecular basis of their psychoactive effects.

Primary Molecular Targets & Receptor Pharmacology

The primary mechanism of action of TFMPP is its interaction with multiple subtypes of serotonin (5-hydroxytryptamine, 5-HT) receptors, which are predominantly G-protein coupled receptors (GPCRs).[2][4] TFMPP is not highly selective, demonstrating affinity for several 5-HT receptor subtypes.[6]

Serotonin Receptor Binding Profile

TFMPP's interaction with its targets is quantified by its binding affinity (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. TFMPP acts as an agonist or partial agonist at most of these receptors, meaning it not only binds to the receptor but also activates it to elicit a biological response.[1][2]

| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Activity | Key Physiological Roles |

| 5-HT₁ₐ | 288 - 1950 | Full Agonist | Mood, anxiety, cognition |

| 5-HT₁ₑ | 30 - 132 | Full Agonist | Autoreceptor (inhibits 5-HT release), aggression, impulse control |

| 5-HT₁ₒ | 282 | Full Agonist | Vasoconstriction, autoreceptor |

| 5-HT₂ₐ | 160 - 269 | Weak Partial Agonist / Antagonist | Psychedelic effects, mood, vasoconstriction |

| 5-HT₂ᵣ | 62 | Full Agonist | Appetite, mood, anxiety, endocrine regulation |

| SERT | EC₅₀ = 121 nM | Releaser | Serotonin reuptake |

| Table 1: Binding affinities and functional activities of TFMPP at key serotonin receptor subtypes. Data compiled from multiple sources.[1] |

The data clearly indicate that TFMPP has the highest affinity for the 5-HT1B and 5-HT2C receptors.[1] This profile is central to its observed pharmacological effects. Its potent agonism at 5-HT1B receptors is believed to be a primary mediator of its stimulus properties in animal models.[3][7][8]

Pharmacodynamics and Downstream Signaling

Upon binding, TFMPP activates distinct intracellular signaling cascades depending on the G-protein to which the receptor subtype is coupled.

5-HT₁ Receptor Family (Gᵢ/ₒ-coupled)

The 5-HT1A, 5-HT1B, and 5-HT1D receptors are coupled to inhibitory G-proteins (Gαᵢ/ₒ).

-

Mechanism: Agonist binding by TFMPP promotes the exchange of GDP for GTP on the Gαᵢ subunit. The activated Gαᵢ-GTP complex dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase.

-

Downstream Effect: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), altering the phosphorylation state and activity of numerous downstream proteins and ion channels.

Figure 2. Signaling pathway for Gᵩ/₁₁-coupled 5-HT₂ᵣ receptors activated by TFMPP.

Experimental Characterization: Protocols & Methodologies

A multi-assay approach is required to fully elucidate the mechanism of action for a compound like TFMPP. The following protocols represent the gold standard for characterizing ligand-GPCR interactions.

Radioligand Binding Assay

Causality: This is the foundational experiment to determine if a compound physically interacts with a receptor and with what affinity. [9]It directly measures the binding of a radiolabeled ligand to a receptor preparation. [10][11]Competition assays, where the unlabeled test compound (TFMPP) competes with a known high-affinity radioligand, are used to determine the test compound's inhibitory constant (Kᵢ). [12] Protocol: Competition Radioligand Binding Assay

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the target serotonin receptor (e.g., HEK293 cells stably expressing human 5-HT1B) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, pH 7.4). [13] * Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes. [13] * Wash the pellet by resuspending in fresh buffer and re-centrifuging.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). [13]

-

-

Assay Incubation:

-

In a 96-well plate, combine the membrane preparation (typically 10-50 µg protein), a fixed concentration of a suitable radioligand (e.g., [³H]GR125743 for 5-HT1B) near its Kd value, and varying concentrations of the unlabeled test compound (TFMPP).

-

For determining non-specific binding, a separate set of wells should contain a high concentration of a known, non-radiolabeled ligand (e.g., 10 µM serotonin).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes). [13]

-

-

Separation & Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine). [13]This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through).

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand. [13] * Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding at each concentration of TFMPP.

-

Plot the specific binding as a percentage of the maximum specific binding against the log concentration of TFMPP.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of TFMPP that inhibits 50% of specific radioligand binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [12]

-

Figure 3. Experimental workflow for a competition radioligand binding assay.

[³⁵S]GTPγS Binding Assay

Causality: While binding assays confirm interaction, they do not reveal functional consequence. The [³⁵S]GTPγS binding assay is a functional assay that directly measures the first step in signal transduction: G-protein activation. [14][15]Agonist binding to a GPCR facilitates the exchange of GDP for GTP on the Gα subunit. [16]By using a non-hydrolyzable, radiolabeled GTP analog ([³⁵S]GTPγS), this activation can be quantified, allowing for the determination of a compound's potency (EC₅₀) and efficacy (Emax) as an agonist. [15][17] Protocol: [³⁵S]GTPγS Binding Assay

-

Reagents & Preparation:

-

Prepare receptor membranes as described for the binding assay.

-

Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and GDP (e.g., 10-100 µM) to maintain the G-protein in its inactive state.

-

Prepare a stock solution of [³⁵S]GTPγS.

-

-

Assay Incubation:

-

In a 96-well plate, add the membrane preparation, varying concentrations of the agonist (TFMPP), and a fixed amount of GDP.

-

Initiate the reaction by adding a solution containing [³⁵S]GTPγS.

-

Incubate the plate with shaking at a controlled temperature (e.g., 30°C) for 60-90 minutes. [17] * Basal binding is determined in the absence of an agonist, while non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

-

Separation & Counting:

-

Data Analysis:

-

Calculate the specific agonist-stimulated binding by subtracting the basal binding from the binding at each agonist concentration.

-

Plot the stimulated binding against the log concentration of TFMPP.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal stimulation, a measure of efficacy).

-

In Vivo Effects & Behavioral Correlates

The molecular actions of TFMPP translate into observable physiological and behavioral effects.

-

Anorectic Effects: Agonism at 5-HT1B and 5-HT2C receptors is strongly linked to a reduction in food intake. TFMPP has been shown to be an effective anorectic agent in animal models.

-

Anxiogenic and Dysphoric Effects: While often combined with BZP to produce euphoric effects, TFMPP alone can produce anxiety, tension, and dysphoria in humans. [1][5]* Locomotor Activity: Unlike classic stimulants, TFMPP tends to reduce locomotor activity in animals, which may contribute to its limited recreational use as a standalone substance. [1]* Psychedelic-like Effects: TFMPP can induce a head-twitch response in rodents, a behavioral proxy for hallucinogenic potential in humans. [1]This is likely mediated by its action at 5-HT2A receptors, where it acts as a weak partial agonist. [1][2]

Conclusion and Future Directions

Trifluoromethylphenylpiperidine is a non-selective serotonin receptor agonist and releasing agent with primary activity at 5-HT1B and 5-HT2C receptors. Its mechanism involves the activation of both Gᵢ/ₒ- and Gᵩ/₁₁-coupled signaling pathways, leading to a complex and sometimes contradictory behavioral profile. The experimental protocols detailed herein—radioligand binding to determine affinity and GTPγS assays to quantify functional G-protein activation—provide a robust framework for characterizing the pharmacology of TFMPP and its analogs.

Future research should focus on developing more selective ligands for 5-HT1B and 5-HT2C receptors to dissect their individual contributions to the effects observed with TFMPP. Furthermore, exploring biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor, could lead to the development of novel therapeutics with improved efficacy and reduced side effects. The TFMPP scaffold, despite its non-selectivity, remains a valuable tool for probing the complexities of the serotonergic system.

References

-

Trifluoromethylphenylpiperazine - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

-

Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489–508. [Link]

-

Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved January 19, 2026, from [Link]

-

Willard, F. S., & Crouch, M. F. (2002). [35S]GTPgammaS binding in G protein-coupled receptor assays. ResearchGate. [Link]

-

Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Drug Enforcement Administration. (n.d.). 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE. DEA Diversion Control Division. [Link]

-

Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current protocols in pharmacology, 75, 8.3.1–8.3.20. [Link]

-

Muthu, S., et al. (2017). Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. Medical Research Archives, 5(8). [Link]

-

McKenney, J. D., & Glennon, R. A. (1986). TFMPP may produce its stimulus effects via a 5-HT1B mechanism. Pharmacology, biochemistry, and behavior, 24(1), 43–47. [Link]

-

Muthu, S., et al. (2017). Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. Medical Research Archives, 5(8). [Link]

-

Staus, D. P., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR protocols, 2(3), 100651. [Link]

-

Navratilova, I., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS medicinal chemistry letters, 2(7), 503–507. [Link]

-

Al-Hasani, K., et al. (2023). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. ACS chemical neuroscience. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 19, 2026, from [Link]

-

Schechter, M. D. (1989). Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation. Pharmacology, biochemistry, and behavior, 34(2), 317–321. [Link]

-

Frederick National Laboratory for Cancer Research. (n.d.). G Protein-Coupled Receptors in Drug Discovery : Methods and Protocols. Retrieved January 19, 2026, from [Link]

-

JoVE. (2022, July 29). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay l Protocol Preview [Video]. YouTube. [Link]

-

Quipazine - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

-

Glennon, R. A. (1996). Serotonin Receptor Subtypes and Ligands. ACNP. [Link]

-

Cunningham, K. A., & Appel, J. B. (1986). Possible 5-hydroxytryptamine1 (5-HT1) receptor involvement in the stimulus properties of 1-(m-trifluoromethylphenyl)piperazine (TFMPP). The Journal of pharmacology and experimental therapeutics, 237(2), 369–377. [Link]

-

B. M. C. Pharmacology. (2017, January 11). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin [Video]. YouTube. [Link]

-

Al-Hasani, K., et al. (2023). Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. bioRxiv. [Link]

-

Stout, B. D., et al. (2002). Functional selectivity at the 5-HT 2C receptor. ResearchGate. [Link]

-

Darmani, N. A., et al. (1996). 5-HT2C receptor-mediated phosphoinositide turnover and the stimulus effects of m-chlorophenylpiperazine. Psychopharmacology, 125(2), 154–162. [Link]

-

Croft, R. J., et al. (2007). Effects of trifluoromethylphenylpiperazine (TFMPP) on interhemispheric communication. Human psychopharmacology, 22(7), 487–496. [Link]

-

Zhang, L., et al. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 4(11), e1133. [Link]

-

Schechter, M. D. (1989). Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation. Pharmacology Biochemistry and Behavior, 34(2), 317-321. [Link]

-

Schechter, M. D. (1989). Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation. Semantic Scholar. [Link]

-

Kim, K., et al. (2024). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS chemical neuroscience. [Link]

-

PubChem. (n.d.). 4-(4-(Trifluoromethyl)phenyl)piperidine. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 3-(2-Methyl-5-(trifluoromethyl)phenyl)piperidine. Retrieved January 19, 2026, from [Link]

Sources

- 1. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]

- 2. esmed.org [esmed.org]

- 3. TFMPP may produce its stimulus effects via a 5-HT1B mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. esmed.org [esmed.org]

- 5. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 6. acnp.org [acnp.org]

- 7. Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Possible 5-hydroxytryptamine1 (5-HT1) receptor involvement in the stimulus properties of 1-(m-trifluoromethylphenyl)piperazine (TFMPP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]

- 12. biorxiv.org [biorxiv.org]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An Investigator's Guide to the Potential Biological Activity of 2-(2-(Trifluoromethyl)phenyl)piperidine HCl: A Scaffolding Approach for Novel Drug Discovery

Introduction

The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved pharmaceuticals across a wide spectrum of therapeutic areas.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for engaging with biological targets. When combined with a trifluoromethylphenyl moiety, the resulting molecule, 2-(2-(trifluoromethyl)phenyl)piperidine, presents a compelling starting point for drug discovery campaigns. The trifluoromethyl group is a well-established bioisostere for other chemical groups and can significantly enhance metabolic stability, binding affinity, and cellular permeability.[3] This guide provides a comprehensive overview of the hypothesized biological activities of 2-(2-(trifluoromethyl)phenyl)piperidine HCl, outlines a strategic research workflow for its investigation, and provides detailed experimental protocols for key assays.

Hypothesized Biological Activities and Rationale

Based on the established pharmacology of structurally related compounds, we hypothesize that this compound may exhibit significant activity in the following areas:

-

Oncology: Inhibition of the HDM2-p53 Interaction. The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis.[4][5] In many cancers, p53 is inactivated through its interaction with the human double minute 2 (HDM2) protein. Small molecules that disrupt this interaction can reactivate p53 and trigger tumor cell death.[4] Notably, research into substituted piperidines has identified potent inhibitors of the HDM2-p53 interaction.[4] A crucial interaction for these inhibitors is the insertion of a lipophilic group into the Trp23 pocket of HDM2. While a study on 3,3-disubstituted piperidines found a 2-(trifluoromethyl)thiophene moiety to be a preferred replacement for a trifluoromethylphenyl group, this highlights the potential of the trifluoromethylphenyl scaffold to engage with this key pocket.[4]

-

Neuroscience: Modulation of Serotonergic Pathways. Phenylpiperidine and phenylpiperazine derivatives are well-known for their activity at various neurotransmitter receptors, particularly serotonin (5-HT) receptors.[6][7] For instance, certain trifluoromethylphenyl piperazine derivatives act as agonists at specific 5-HT receptors.[7] Given the structural similarity, this compound could potentially modulate serotonergic signaling, suggesting applications in mood disorders, anxiety, or other central nervous system conditions.

-

Anthelmintic Activity. Serotonergic systems are also crucial for the physiological processes of nematodes, making them a target for anthelmintic drugs.[7] The demonstrated anthelmintic activity of a trifluoromethylphenyl piperazine derivative against several nematode species suggests a potential avenue of investigation for this compound.[7]

This guide will focus on the exploration of this compound as a potential inhibitor of the HDM2-p53 interaction due to the direct, albeit comparative, evidence in the literature for this class of compounds.

Proposed Research Workflow for Investigating HDM2-p53 Inhibitory Activity

A phased approach, from in silico screening to in vivo validation, is proposed to systematically evaluate the potential of this compound as an HDM2-p53 inhibitor.

Caption: Proposed research workflow for evaluating this compound.

Detailed Experimental Protocols

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for HDM2-p53 Interaction

This biochemical assay quantitatively measures the ability of a test compound to disrupt the interaction between HDM2 and a p53-derived peptide.

Materials:

-

Recombinant human GST-tagged HDM2 protein

-

Biotinylated p53 peptide (sequence: Biotin-GSQETFSDLWKLLPEN-NH2)

-

Europium-labeled anti-GST antibody (donor fluorophore)

-

Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.05% Tween-20, 1 mM DTT

-

384-well, low-volume, black microplates

-

Test compound: this compound dissolved in DMSO

Procedure:

-

Compound Plating: Prepare a serial dilution of this compound in DMSO. Dispense 100 nL of each concentration into the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known HDM2-p53 inhibitor as a positive control.

-

Reagent Preparation:

-

Prepare a 2X solution of GST-HDM2 and Europium-labeled anti-GST antibody in assay buffer.

-

Prepare a 2X solution of biotinylated p53 peptide and Streptavidin-APC in assay buffer.

-

-

Assay Assembly:

-

Add 5 µL of the GST-HDM2/anti-GST antibody solution to each well.

-

Incubate for 15 minutes at room temperature.

-

Add 5 µL of the biotinylated p53 peptide/Streptavidin-APC solution to each well.

-

-

Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. Measure the fluorescence emission at 665 nm (APC emission) and 620 nm (Europium emission) after excitation at 340 nm.

-

Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Summary

The following table presents hypothetical data from the proposed initial screening cascade, illustrating potential outcomes for a successful lead compound.

| Assay Type | Endpoint | Hypothetical Value for this compound |

| In Silico Docking | Binding Energy (kcal/mol) | -8.5 |

| TR-FRET Assay | IC50 (µM) | 2.5 |

| Cellular Proliferation Assay (SJSA-1 cells) | GI50 (µM) | 5.0 |

| Target Engagement (NanoBRET™) | EC50 (µM) | 4.8 |

| Caspase-Glo® 3/7 Assay | Fold Increase in Apoptosis | 4-fold at 10 µM |

Signaling Pathway Visualization

The following diagram illustrates the targeted HDM2-p53 signaling pathway.

Caption: Simplified HDM2-p53 signaling pathway and the proposed point of intervention.

Conclusion

While direct biological data for this compound is currently limited, its structural features strongly suggest its potential as a valuable starting point for drug discovery, particularly in the realm of oncology. The piperidine core provides a proven three-dimensional scaffold, and the trifluoromethylphenyl moiety is well-suited for probing hydrophobic pockets in protein targets. The proposed research workflow provides a clear and logical path to systematically evaluate this compound as an inhibitor of the HDM2-p53 interaction. The successful execution of these studies could uncover a novel chemical entity for the development of new cancer therapeutics.

References

-

Mensonides-Harsema, M. M., Liao, Y., Böttcher, H., Bartoszyk, G. D., Greiner, H. E., Harting, J., de Boer, P., & Wikström, H. V. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry, 43(3), 432–439. [Link]

-

Kharitonov, D. S., Ivanov, A. S., & Varlamov, A. V. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6968. [Link]

-

Panossian, A., Avtandilyan, A., & Le-Dévéhat, F. (2015). Synthesis of 2-trifluoromethyl piperidine from pipecolic acid. ResearchGate. [Link]

-

White, W. H., Gutierrez, J. A., Naylor, S. A., Cook, C. A., Gonzalez, I. C., Wisehart, M. A., Smith, C. K., 2nd, & Thompson, W. A. (2007). In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis. Veterinary Parasitology, 146(1-2), 58–65. [Link]

-

Rew, Y., Sun, D., Gonzalez, A. Z., Bartberger, M. D., Beck, H. P., Canon, J., Chen, A., Chow, D., Deignan, J., Du, X., Fox, B. M., Fukunaga, K., Gonzalez-Lopez de Turiso, F., Han, N., He, Y., Henriquez, F., Huang, X., Jin, L., Johnson, M. G., … Yu, D. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 58(18), 7295–7313. [Link]

-

Singh, S., Kumar, P., & Kumar, A. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 773997. [Link]

-

Zhang, Q., Zeng, S., Wang, Y., Zhang, Y., Xiong, Z., & Qian, Y. (2025). Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations. Bioorganic & Medicinal Chemistry, 131, 118410. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-(2-(trifluoromethyl)phenyl)piperidine HCl

Introduction

2-(2-(trifluoromethyl)phenyl)piperidine hydrochloride is a substituted piperidine derivative with potential applications in pharmaceutical and agrochemical research. The trifluoromethyl group on the phenyl ring significantly influences the molecule's lipophilicity and electronic properties, while the piperidine moiety, as a secondary amine, imparts basic characteristics, allowing for the formation of a hydrochloride salt. Understanding the solubility and stability of this active pharmaceutical ingredient (API) is paramount for its development, formulation, and ensuring therapeutic efficacy and safety.

This guide provides a comprehensive overview of the critical solubility and stability characteristics of 2-(2-(trifluoromethyl)phenyl)piperidine HCl. It details the methodologies for their determination, explains the scientific rationale behind the experimental designs, and presents illustrative data to guide researchers and formulation scientists.

Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before delving into solubility and stability.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅ClF₃N | ChemScene[1] |

| Molecular Weight | 265.70 g/mol | ChemScene[1] |

| Appearance | White to off-white solid (predicted) | N/A |

| pKa | 8.5 - 9.5 (predicted for piperidine moiety) | N/A |

| logP (for free base) | 3.1 (computed) | PubChem[2] |

Note: Predicted values are based on the chemical structure and data for similar compounds and should be experimentally verified.

Part 1: Aqueous and Solvent Solubility Profile

The solubility of an API is a critical determinant of its bioavailability and dictates the choice of formulation strategies. As a hydrochloride salt of a basic compound, the aqueous solubility of this compound is expected to be pH-dependent.

Methodology for Solubility Determination: The Shake-Flask Method

The gold-standard method for determining equilibrium solubility is the shake-flask technique. Its widespread use is due to its simplicity and ability to provide thermodynamically stable solubility data.

Experimental Protocol:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, propylene glycol).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (typically at 25°C and 37°C to simulate room and physiological temperatures) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The persistence of solid material confirms that a saturated solution has been achieved.

-

Sample Collection and Preparation: After equilibration, the samples are allowed to stand, and the supernatant is carefully withdrawn using a syringe and filtered through a 0.22 µm filter to remove any undissolved solids.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

-

Data Analysis: The solubility is reported in units such as mg/mL or µg/mL.

Illustrative Solubility Data

The following table presents plausible solubility data for this compound, based on its structure as a hydrochloride salt.

| Solvent/Medium | Temperature (°C) | Illustrative Solubility (mg/mL) |

| Deionized Water | 25 | > 50 |

| PBS (pH 5.0) | 37 | > 100 |

| PBS (pH 7.4) | 37 | 25 - 35 |

| PBS (pH 9.0) | 37 | < 1 |

| Ethanol | 25 | > 100 |

| Propylene Glycol | 25 | 75 - 90 |

| 0.1 N HCl | 25 | > 200 |

| 0.1 N NaOH | 25 | < 0.1 |

Causality and Insights:

-

pH-Dependent Solubility: As a salt of a weak base, the compound exhibits high solubility in acidic to neutral pH environments where the piperidine nitrogen is protonated. As the pH increases above the pKa of the piperidine moiety, the free base is formed, which is significantly less polar and thus less soluble in water.

-

Organic Solvents: The high solubility in polar organic solvents like ethanol and propylene glycol is expected due to the organic nature of the molecule.

Experimental Workflow for Solubility Determination

Caption: Forced degradation study workflow.

Conclusion

This technical guide outlines the fundamental approaches to characterizing the solubility and stability of this compound. The illustrative data, based on the compound's chemical structure, suggests it is a moderately soluble compound with pH-dependent aqueous solubility and is likely susceptible to oxidative degradation. The provided experimental protocols serve as a robust starting point for researchers and drug development professionals to generate the empirical data necessary for informed decision-making in the development of this molecule. All presented protocols are self-validating through the use of established analytical techniques like HPLC, ensuring the integrity and trustworthiness of the results.

References

-

PubChem. 2-(Trifluoromethyl)piperidine hydrochloride | C6H11ClF3N.[Link]

-

NBNI. 4-[2-(trifluoromethyl)phenyl]piperidine,hydrochloride.[Link]

-

Chemsrc. CAS#:627533-08-8 | 2-(Trifluoromethyl)piperidine hydrochloride.[Link]

-

PubChem. 2-[2-(Trifluoromethyl)phenyl]piperidine | C12H14F3N.[Link]

-

LookChem. Cas 627533-08-8,2-(TrifluoroMethyl)piperidine hydrochloride.[Link]

-

MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.[Link]

-

PubMed. Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a Metabolite of Haloperidol, by Gas Chromatography With Electron-Capture Detection.[Link]

-

MDPI. Chiral Drug Analysis in Forensic Chemistry: An Overview.[Link]

-

PMC - NIH. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability.[Link]

Sources

The Elusive Spectra: A Technical Guide to the Anticipated Spectroscopic Characteristics of 2-(2-(trifluoromethyl)phenyl)piperidine HCl

For Immediate Release

Molecular Structure and Its Spectroscopic Implications

2-(2-(trifluoromethyl)phenyl)piperidine HCl possesses a chiral center at the C2 position of the piperidine ring, connecting a saturated heterocyclic system with a sterically demanding and electronically influential ortho-substituted trifluoromethylphenyl group. The hydrochloride form implies the protonation of the piperidine nitrogen, rendering it a cationic species with a chloride counter-ion. These features will govern the compound's spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Profile

NMR spectroscopy is the cornerstone of structural determination for organic molecules. The following is a predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, based on established chemical shift ranges and coupling constants observed in similar structures such as piperidine hydrochloride and compounds containing the 2-(trifluoromethyl)phenyl moiety.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be complex due to the presence of diastereotopic protons within the piperidine ring and spin-spin coupling.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~9.0 - 10.0 | Broad singlet | N-H | The proton on the positively charged nitrogen will be significantly deshielded and will likely exchange with protic solvents, leading to a broad signal. |

| ~7.8 - 8.0 | Multiplet | Aromatic-H | The protons on the trifluoromethyl-substituted phenyl ring will appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing trifluoromethyl group. |

| ~4.5 - 4.8 | Multiplet | C2-H | The proton at the chiral center (C2) will be deshielded by the adjacent nitrogen and the aromatic ring. Its multiplicity will be complex due to coupling with the C3 protons. |

| ~3.0 - 3.5 | Multiplet | Piperidine-H (axial/equatorial) | The protons on the piperidine ring will exhibit complex splitting patterns due to geminal and vicinal coupling, as well as conformational dynamics. |

| ~1.5 - 2.5 | Multiplet | Piperidine-H (axial/equatorial) | The remaining piperidine protons will appear in the aliphatic region, with significant signal overlap expected. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~120 - 140 | Aromatic-C | The carbons of the phenyl ring will resonate in this region. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling. |

| ~124 (q, ¹JCF ≈ 272 Hz) | CF₃ | The trifluoromethyl carbon will exhibit a characteristic quartet with a large one-bond C-F coupling constant. |

| ~55 - 60 | C2 | The carbon of the stereocenter will be deshielded by the nitrogen and the aromatic ring. |

| ~45 - 55 | Piperidine-C | The remaining carbons of the piperidine ring will appear in the aliphatic region. |

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift will be influenced by the ortho-substitution on the phenyl ring.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

The IR spectrum will reveal the presence of key functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Rationale |

| ~2700 - 3000 | N-H stretch | The stretching vibration of the ammonium N-H bond will appear as a broad band. |

| ~2800 - 3000 | C-H stretch | Aliphatic C-H stretching from the piperidine ring. |

| ~1600, ~1450 | C=C stretch | Aromatic ring vibrations. |

| ~1100 - 1350 | C-F stretch | Strong, characteristic absorptions for the C-F bonds of the trifluoromethyl group. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. In a typical electron ionization (EI) experiment, the molecular ion peak corresponding to the free base [M]⁺ (C₁₂H₁₄F₃N) would be expected at m/z 229.11. The fragmentation pattern would likely involve cleavage of the piperidine ring and loss of the trifluoromethyl group.

Experimental Protocols for Spectroscopic Analysis

For researchers aiming to acquire experimental data for this compound, the following general protocols are recommended.

NMR Data Acquisition Workflow

Caption: Standard procedure for acquiring an FT-IR spectrum.

MS Data Acquisition Workflow

Caption: A simplified workflow for mass spectrometry analysis.

Conclusion and Future Outlook

While experimental spectroscopic data for this compound is not currently available in the public domain, this technical guide provides a robust, predictive framework for its characterization. The anticipated NMR, IR, and MS data presented here, grounded in the analysis of analogous compounds and established spectroscopic principles, offer a valuable starting point for researchers. It is our hope that this guide will facilitate the unambiguous identification of this compound and stimulate further investigation into its properties and potential applications. The scientific community is encouraged to contribute to the public knowledge base by publishing experimental data as it becomes available.

References

While no direct references for the spectroscopic data of the target molecule were found, the principles and comparative data used in this guide are based on widely accepted knowledge in the field of organic spectroscopy. For general reference, the following sources are recommended:

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

NIST Chemistry WebBook: [Link]

-

Spectral Database for Organic Compounds (SDBS): [Link]

The Trifluoromethyl Group: A Lynchpin in Modern Phenylpiperidine Pharmacology

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group has become a cornerstone of modern medicinal chemistry, particularly in the design of novel therapeutics targeting the central nervous system (CNS). This in-depth technical guide provides a comprehensive analysis of the multifaceted role of the trifluoromethyl group in modulating the pharmacology of the phenylpiperidine scaffold, a privileged structure in CNS drug discovery. We will explore the profound impact of trifluoromethylation on receptor binding affinity, metabolic stability, and overall drug-like properties, supported by quantitative data from structure-activity relationship (SAR) studies. This guide will further provide detailed, field-proven experimental protocols for key assays, enabling researchers to effectively harness the power of the trifluoromethyl group in their own drug development endeavors.

The Strategic Imperative of Trifluoromethylation in Phenylpiperidine Drug Design

The phenylpiperidine moiety is a versatile scaffold found in a wide array of CNS-active drugs, from potent opioid analgesics to selective serotonin reuptake inhibitors (SSRIs).[1] The introduction of a trifluoromethyl group onto the phenyl ring or, less commonly, the piperidine ring, can dramatically alter the physicochemical and pharmacological properties of the parent molecule.[2] This transformation is a powerful tool for medicinal chemists to optimize lead compounds, addressing challenges such as poor metabolic stability, off-target effects, and inadequate blood-brain barrier penetration.

The unique properties of the trifluoromethyl group, including its high electronegativity, steric bulk, and the exceptional strength of the carbon-fluorine bond, are central to its utility in drug design.[2] These characteristics can influence molecular conformation, lipophilicity, and electronic distribution, thereby modulating interactions with biological targets and metabolic enzymes.

Enhancing Metabolic Stability: Blocking the Path of Biotransformation

A primary driver for the incorporation of a trifluoromethyl group is to enhance a compound's metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[3] By replacing a metabolically labile methyl or hydrogen group with a trifluoromethyl group, a common site of oxidative metabolism can be effectively blocked. This "metabolic switching" strategy can lead to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.

Modulating Lipophilicity and Brain Penetration

The trifluoromethyl group is highly lipophilic, which can significantly increase the overall lipophilicity of a phenylpiperidine derivative.[2] This property is often crucial for enhancing a drug's ability to cross the blood-brain barrier, a key requirement for CNS-targeted therapies.[2] The antidepressant fluoxetine, a well-known trifluoromethylated phenylpiperidine derivative, exemplifies the successful application of this principle to achieve efficient brain penetration.[2]

Fine-Tuning Receptor Binding Affinity and Selectivity

The introduction of a trifluoromethyl group can profoundly influence a compound's binding affinity and selectivity for its target receptors. The steric bulk of the CF3 group can promote favorable van der Waals interactions within a receptor's binding pocket. Furthermore, its strong electron-withdrawing nature can alter the electronic landscape of the phenyl ring, potentially leading to stronger or more selective interactions with specific amino acid residues in the target protein.

Structure-Activity Relationship (SAR) of Trifluoromethylated Phenylpiperidines: A Quantitative Perspective

The precise placement of the trifluoromethyl group on the phenylpiperidine scaffold is critical in determining its pharmacological effects. The following data, summarized from a study on 2,5-dimethoxyphenylpiperidines as selective serotonin 5-HT2A receptor agonists, illustrates the impact of trifluoromethyl substitution.[4]

| Compound | 4-Position Substituent | 5-HT2A R Agonist EC50 (nM) | 5-HT2A R Binding Ki (nM) | 5-HT2C R Agonist Activity |

| 6eu | Bromo | 51 | - | Active |

| 11eu | Trifluoromethyl | 23 | 1.3 | No Agonist Activity |

| 12eu | Methyl | 100 | - | Active |

| 13eu | Ethyl | 41 | - | Active |

Table 1: Comparative pharmacological data of 4-substituted 2,5-dimethoxyphenylpiperidines at serotonin 5-HT2A and 5-HT2C receptors.[4]

As the data indicates, the trifluoromethyl-substituted analog (11eu ) exhibits a significantly higher potency as a 5-HT2A receptor agonist (EC50 = 23 nM) compared to the bromo (6eu ), methyl (12eu ), and ethyl (13eu ) substituted compounds.[4] Furthermore, the trifluoromethyl substitution in 11eu abolishes agonist activity at the 5-HT2C receptor, demonstrating a dramatic improvement in selectivity.[4] This highlights the power of the trifluoromethyl group to not only enhance potency but also to fine-tune the selectivity profile of a phenylpiperidine-based ligand.

Experimental Protocols for the Pharmacological Evaluation of Trifluoromethylated Phenylpiperidines

To rigorously assess the pharmacological profile of novel trifluoromethylated phenylpiperidine derivatives, a suite of well-established in vitro assays is essential. The following protocols provide detailed, step-by-step methodologies for key experiments.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This assay is crucial for determining the intrinsic clearance of a compound, providing a valuable prediction of its in vivo metabolic fate.[3][5][6]

Objective: To determine the rate of disappearance of a test compound upon incubation with human liver microsomes.

Materials:

-

Test Compound

-

Pooled Human Liver Microsomes (HLM)

-

Phosphate Buffer (0.1 M, pH 7.4)

-

NADPH Regenerating System (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Acetonitrile with an appropriate internal standard

-

96-well plates

-

Incubator (37°C)

-

LC-MS/MS system

Procedure:

-

Prepare a working solution of the test compound at 2 µM in phosphate buffer.

-

Prepare the HLM suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.

-

Add 50 µL of the HLM suspension to each well of a 96-well plate.

-

Add 50 µL of the test compound working solution to the wells and pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the metabolic reaction by adding 50 µL of the NADPH regenerating system solution to the wells.

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding 150 µL of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the plate to precipitate the microsomal proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

-

Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line is the elimination rate constant (k), and t½ = 0.693/k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (volume of incubation / protein concentration).

Caption: Workflow for In Vitro Metabolic Stability Assay.

Radioligand Receptor Binding Assay

This assay is the gold standard for determining the affinity of a compound for a specific receptor target.[7]

Objective: To determine the binding affinity (Ki) of a trifluoromethylated phenylpiperidine for a specific G protein-coupled receptor (e.g., serotonin 5-HT2A receptor).

Materials:

-

Test Compound

-

Cell membranes expressing the target human receptor (e.g., from HEK293 cells)

-

Radioligand (e.g., [3H]Ketanserin for 5-HT2A)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding agent (e.g., a high concentration of a known ligand like 10 µM Mianserin for 5-HT2A)

-

96-well filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer

-

Test compound or vehicle (for total binding) or non-specific binding agent (for non-specific binding)

-

Radioligand (at a concentration close to its Kd)

-

Cell membrane suspension

-

-

Incubate the plate for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature), with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation fluid to each well.

-

Quantify the bound radioactivity in a microplate scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC50 value by non-linear regression analysis of the competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for Radioligand Receptor Binding Assay.

Concluding Remarks for the Senior Application Scientist

The trifluoromethyl group is an undeniably powerful tool in the arsenal of the medicinal chemist focused on phenylpiperidine-based drug discovery. Its judicious application can lead to significant improvements in metabolic stability, receptor potency, and selectivity, ultimately enhancing the therapeutic potential of novel drug candidates. The quantitative data and detailed protocols provided in this guide are intended to empower researchers to rationally design and efficiently evaluate the next generation of trifluoromethylated phenylpiperidine therapeutics. A thorough understanding of the principles and methodologies outlined herein is critical for navigating the complexities of CNS drug development and for successfully translating promising compounds from the bench to the clinic.

References

-

Kristensen, J. L., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. [Link]

-

Palacharla, V. R. C., et al. (2021). Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. Clinical Pharmacokinetics, 60(1), 93-113. [Link]

-

Palacharla, V. R. C., et al. (2024). Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. Semantic Scholar. [Link]

-

Chatterjie, N., et al. (1996). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 39(3), 749-56. [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

-

Tu, Z., et al. (2011). Synthesis and Pharmacological Evaluation of Fluorine-Containing D3 Dopamine Receptor Ligands. Journal of Medicinal Chemistry, 54(6), 1555-1564. [Link]

-

Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Wager, T. T., et al. (2016). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry, 59(21), 9775-9790. [Link]

-

ChemHelp ASAP. (2023). metabolic stability & determining intrinsic drug clearance. YouTube. [Link]

-

Gao, Y., et al. (2003). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Bioorganic & Medicinal Chemistry Letters, 13(3), 553-6. [Link]

-

Obach, R. S. (2005). Direct determination of unbound intrinsic drug clearance in the microsomal stability assay. Drug Metabolism and Disposition, 33(9), 1385-90. [Link]

-

Kahl, S. D., et al. (1997). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Journal of Biomolecular Screening, 2(1), 33-39. [Link]

-

Marcinkowska, M., et al. (2022). Multifunctional Arylsulfone and Arylsulfonamide-Based Ligands with Prominent Mood-Modulating Activity and Benign Safety Profile, Targeting Neuropsychiatric Symptoms of Dementia. Journal of Medicinal Chemistry, 65(13), 9037-9057. [Link]

-

MTT Lab. In vitro drug metabolism: for the selection of your lead compounds. [Link]

-

Koyiparambath, V. P., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

-

Tu, Z., et al. (2011). Synthesis and pharmacological evaluation of fluorine-containing D3 dopamine receptor ligands. Washington University School of Medicine. [Link]

-

Koyiparambath, V. P., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. J-STAGE. [Link]

-